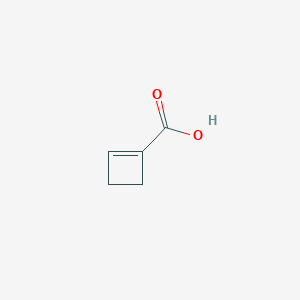
3-(2,2-Dimethylthiomorpholin-4-yl)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Dimethylthiomorpholin-4-yl)propane-1,2-diol is a chemical compound with the CAS Number: 1594946-20-9. Its molecular weight is 205.32 . The IUPAC name for this compound is 3-(2,2-dimethylthiomorpholino)propane-1,2-diol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H19NO2S/c1-9(2)7-10(3-4-13-9)5-8(12)6-11/h8,11-12H,3-7H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Biofuel Production and Environmental Impact
One area of application is in the production of biofuels, such as 1,3-propanediol and 2,3-butanediol, which are promising chemicals with a wide range of applications. The research by Xiu and Zeng (2008) discusses the downstream processing of biologically produced diols, emphasizing the need for improved methods in terms of yield, purity, and energy consumption, which could be relevant for the processing or synthesis involving "3-(2,2-Dimethylthiomorpholin-4-yl)propane-1,2-diol" (Xiu & Zeng, 2008).
Chemical Recycling of Carbon Dioxide
The chemical recycling of carbon dioxide to fuels presents an application area where such compounds could play a role as intermediates or catalysts. Centi and Perathoner (2009) review the opportunities in converting carbon dioxide to fuels using renewable energy sources, highlighting the need for efficient processes and catalysts, which could potentially involve "this compound" or related compounds (Centi & Perathoner, 2009).
Environmental Pollution Mitigation
The adsorption of heavy metals using modified clay minerals is another significant area of application, where "this compound" could be studied for its adsorption properties or as a modifying agent. Bhattacharyya and Gupta (2008) review the use of kaolinite and montmorillonite for removing toxic metals, an area where diol derivatives could find relevance in enhancing adsorption capacities or modifying surface properties for better heavy metal capture (Bhattacharyya & Gupta, 2008).
Alternative Fuels and Emission Reduction
Lastly, the development of alternative fuels that reduce hazardous emissions from diesel engines is a critical research area. Baranowski, Bahmanpour, and Kröcher (2017) review the production of polyoxymethylene dimethyl ethers (OME), oxygenated fuels that can significantly reduce soot formation and NOx emissions in diesel engines. "this compound" could potentially play a role in the synthesis or as a precursor in the production of OME or similar environmentally friendly fuels (Baranowski, Bahmanpour, & Kröcher, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
3-(2,2-dimethylthiomorpholin-4-yl)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-9(2)7-10(3-4-13-9)5-8(12)6-11/h8,11-12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYRIXTZJAACKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CC(CO)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1594946-20-9 |
Source


|
| Record name | 3-(2,2-dimethylthiomorpholin-4-yl)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2686175.png)





![2-[(2-Methylfuran-3-yl)formamido]acetic acid](/img/structure/B2686182.png)
![1-(Tert-butyl)-4-[1-(methylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2686183.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2686188.png)
![2,6-dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2686189.png)

![9-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2686195.png)
